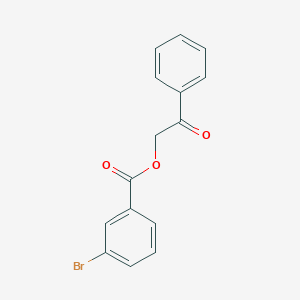

Phenacyl 3-bromobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

55153-27-0 |

|---|---|

Molecular Formula |

C15H11BrO3 |

Molecular Weight |

319.15 g/mol |

IUPAC Name |

phenacyl 3-bromobenzoate |

InChI |

InChI=1S/C15H11BrO3/c16-13-8-4-7-12(9-13)15(18)19-10-14(17)11-5-2-1-3-6-11/h1-9H,10H2 |

InChI Key |

GDXLALKWDACHEQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)Br |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Phenacyl 3 Bromobenzoate

Direct Esterification and Condensation Reactions

The most common and direct method for synthesizing Phenacyl 3-bromobenzoate is through the condensation reaction involving a carboxylic acid and a phenacyl halide. This reaction is a type of O-alkylation where the carboxylate anion acts as a nucleophile, attacking the electrophilic carbon of the phenacyl halide.

The primary reactants for the synthesis of this compound are 3-Bromobenzoic acid and 2-Bromo-1-phenylethanone, which is commonly known as phenacyl bromide. In this reaction, 3-Bromobenzoic acid provides the benzoate (B1203000) portion of the final ester, while phenacyl bromide supplies the phenacyl moiety. The core reaction involves the formation of a carboxylate salt from 3-bromobenzoic acid, which then displaces the bromide ion from phenacyl bromide in a nucleophilic substitution reaction to form the ester linkage. This straightforward one-step condensation is a widely used method for preparing various phenacyl benzoates. researchgate.netresearchgate.net

The synthesis of the precursor, 3-Bromobenzoic acid, can be achieved through methods such as the oxidation of 3-bromotoluene (B146084) using potassium permanganate. chemicalbook.com Phenacyl bromide itself is typically synthesized by the bromination of acetophenone (B1666503). orgsyn.org

The esterification reaction requires a base to deprotonate the carboxylic acid, thereby generating the more nucleophilic carboxylate anion. Triethylamine and Potassium Carbonate are common choices for this purpose, acting as catalysts or promoters.

Triethylamine: This organic base is frequently used to facilitate the condensation. researchgate.netresearchgate.net It reacts with 3-bromobenzoic acid to form a triethylammonium (B8662869) 3-bromobenzoate salt in situ. The resulting 3-bromobenzoate anion is a potent nucleophile that readily attacks the phenacyl bromide. Triethylamine is effective in various organic solvents and the resulting triethylammonium bromide byproduct is often easily removed during workup. nih.gov

Potassium Carbonate (K₂CO₃): As an inexpensive and moderately strong inorganic base, potassium carbonate is also highly effective for this synthesis. commonorganicchemistry.comelchemy.comresearchgate.net It is particularly useful in polar aprotic solvents like DMF. researchgate.netplos.org K₂CO₃ deprotonates the carboxylic acid to form the potassium 3-bromobenzoate salt. The heterogeneous nature of the reaction (with K₂CO₃ being a solid) can be advantageous, allowing for simple filtration to remove the base and its byproducts after the reaction is complete. Its use is well-documented in the synthesis of a wide range of ester derivatives, including those of phenacyl alcohol. researchgate.netplos.orgnih.gov

The choice of solvent is critical for the success of the condensation reaction. N,N-Dimethylformamide (DMF) is a preferred solvent for this synthesis. researchgate.netresearchgate.netplos.org

Role of DMF: DMF is a polar aprotic solvent with a high boiling point. nih.gov Its polar nature helps to dissolve the ionic intermediates, such as the carboxylate salt. Crucially, as an aprotic solvent, it does not form strong hydrogen bonds with the nucleophile (the carboxylate anion). This leaves the nucleophile "bare" and highly reactive, accelerating the rate of the S_N2 substitution reaction.

Reaction Conditions: Typically, the reaction is carried out by stirring the reactants (3-bromobenzoic acid and phenacyl bromide) with the base (such as potassium carbonate or triethylamine) in DMF. researchgate.netplos.org The process is often conducted at ambient or room temperature and is monitored by thin-layer chromatography (TLC) until the starting materials are consumed, which can take several hours. plos.org

Table 1: Typical Reaction Parameters for Direct Synthesis of this compound

| Parameter | Details | Rationale | Source(s) |

|---|---|---|---|

| Reactant 1 | 3-Bromobenzoic Acid | Source of the benzoate moiety | researchgate.net |

| Reactant 2 | Phenacyl Bromide | Source of the phenacyl moiety | researchgate.net |

| Base/Catalyst | Potassium Carbonate or Triethylamine | Deprotonates the carboxylic acid to form a nucleophile | researchgate.netresearchgate.netplos.org |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent that accelerates S_N2 reactions | researchgate.netplos.orgnih.gov |

| Temperature | Room Temperature | Mild conditions are sufficient for the reaction to proceed | plos.org |

| Duration | ~4 hours (monitored by TLC) | Reaction proceeds to completion within a few hours | plos.org |

Catalytic Systems in Ester Synthesis: Triethylamine and Potassium Carbonate

Alternative Synthetic Routes to this compound

While direct esterification is the most common route, alternative methods for synthesizing phenacyl benzoate derivatives exist. One notable approach involves a ruthenium-catalyzed hydrogen auto-transfer reaction. inorgchemres.org This method constructs the phenacyl benzoate skeleton from different starting materials, such as aldehydes or alcohols, reacting with diethyl 2-(ethoxymethylene)malonate (DEMM). inorgchemres.org In this process, C-C and sp²-C-O bonds are formed in a single operation catalyzed by a complex like [RuHCl(CO)(PPh₃)₃]. inorgchemres.org While not specific to the 3-bromo derivative in the cited study, this methodology represents a fundamentally different and innovative pathway to the general phenacyl benzoate structure, avoiding the use of phenacyl halides.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is readily achievable, most commonly by modifying the phenacyl portion of the molecule.

Modification of the phenacyl moiety is typically accomplished by using a substituted phenacyl bromide as the starting material in the standard condensation reaction with a carboxylic acid. This strategy allows for the introduction of a wide variety of functional groups onto the phenyl ring of the phenacyl group.

Key strategies and examples include:

Halogen Substitution: Reacting 3-bromobenzoic acid with a halogen-substituted phenacyl bromide, such as 2-bromo-1-(4-chlorophenyl)ethanone or 2-bromo-1-(4-bromophenyl)ethanone, yields the corresponding 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate researchgate.net or 2-(4-bromophenyl)-2-oxoethyl 3-bromobenzoate. researchgate.net

Alkyl Substitution: The use of precursors like 2-bromo-1-(p-tolyl)ethan-1-one allows for the synthesis of analogues such as 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate.

Introduction of Bulky Groups: More significant structural modifications can be made by replacing the phenyl ring of the phenacyl group entirely. For instance, reacting a carboxylic acid with 1-adamantyl bromomethyl ketone leads to the formation of 2-(adamantan-1-yl)-2-oxoethyl benzoates. researchgate.net This introduces a bulky, non-aromatic cage structure.

Introduction of Aromatic Systems: To enhance properties like π-π stacking, precursors such as 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one can be used to synthesize 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoate derivatives. plos.org

Table 2: Examples of Phenacyl Moiety Modification in the Synthesis of Analogues

| Desired Analogue Moiety | Required Phenacyl Precursor | Resulting Product Class | Source(s) |

|---|---|---|---|

| 4-Chlorophenacyl | 2-Bromo-1-(4-chlorophenyl)ethanone | 2-(4-chlorophenyl)-2-oxoethyl esters | researchgate.net |

| 4-Bromophenacyl | 2-Bromo-1-(4-bromophenyl)ethanone | 2-(4-bromophenyl)-2-oxoethyl esters | researchgate.net |

| Adamantyl | 1-Adamantyl bromomethyl ketone | 2-(Adamantan-1-yl)-2-oxoethyl esters | researchgate.net |

Multi-component Reactions Incorporating Phenacyl Bromide Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netfrontiersin.org Phenacyl bromide and its analogues are valuable building blocks in MCRs for the synthesis of diverse heterocyclic compounds. researchgate.netnih.gov

Ugi and Passerini Reactions: The Ugi four-component reaction (U4CR) and the Passerini three-component reaction are prominent examples of MCRs where phenacyl bromide analogues can be indirectly involved. rsc.orguc.ptbeilstein-journals.orgresearchgate.net While phenacyl bromide itself is not a direct component in the classical Ugi or Passerini reaction, its derivatives or the functionalities it can introduce are relevant. For instance, an aldehyde required for these reactions could be synthesized from a phenacyl bromide precursor. The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, while the Passerini reaction involves an aldehyde, a carboxylic acid, and an isocyanide. researchgate.net These reactions are powerful tools for creating peptide-like structures and other complex molecules with high diversity. rsc.orgbeilstein-journals.org

Synthesis of Heterocycles: Phenacyl bromides are key starting materials in various MCRs for the synthesis of a wide range of heterocyclic scaffolds. researchgate.netnih.gov For example, they can react with malononitrile (B47326) and other components in the presence of a base to form complex heterocyclic systems. nih.gov These reactions often proceed through the formation of a zwitterionic intermediate from the reaction of an isocyanide and a dialkyl acetylenedicarboxylate, which then reacts with the malononitrile derivative formed from phenacyl bromide. nih.gov The versatility of phenacyl bromide analogues in MCRs allows for the rapid generation of libraries of structurally diverse compounds. researchgate.net

The table below provides an overview of the role of phenacyl bromide analogues in MCRs.

| MCR Type | Key Reactants | Role of Phenacyl Bromide Analogue | Product Type |

| Ugi/Passerini-type Reactions | Aldehyde, Amine (Ugi), Carboxylic Acid, Isocyanide | Precursor to aldehyde component or other reactants | Peptidomimetics, α-Acyloxy amides |

| Heterocycle Synthesis | Isocyanides, Dialkyl acetylenedicarboxylates, Malononitrile | Source of an electrophilic component for reaction with a nucleophile (e.g., malononitrile) | Diverse five- and six-membered heterocycles, Fused heterocyclic systems |

Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of Phenacyl 3-bromobenzoate and Related Compounds

Single-crystal X-ray diffraction analysis provides a definitive method for determining the precise atomic arrangement within a crystalline solid. For this compound, this technique has elucidated the bond lengths, bond angles, and torsional relationships that define its molecular structure.

While the molecule as a whole is not planar, the individual aromatic rings (the phenyl group of the phenacyl moiety and the 3-bromophenyl group of the benzoate (B1203000) moiety) are, as expected, essentially planar. The planarity of these fragments is a fundamental aspect of their aromatic character. The ester group linking these fragments introduces a point of conformational flexibility.

Planarity Assessments of Constituent Molecular Fragments

Supramolecular Interactions in the Solid State

The arrangement of molecules in the crystal lattice is directed by a combination of weak non-covalent interactions, which collectively determine the stability and properties of the solid.

In addition to hydrogen bonding, the presence of the bromine atom allows for the formation of halogen bonds. Specifically, short Br···Br contacts have been observed in the crystal structure of this compound. These interactions, where the bromine atom on one molecule interacts with the bromine atom on a neighboring molecule, play a role in the supramolecular assembly, often working in concert with other weak interactions to direct the crystal packing.

Data Tables

Table 1: Selected Torsion Angles for this compound

| Atoms | Angle (°) |

| O1—C7—C8—C9 | -173.9 (3) |

| C1—C2—C7—O1 | 175.2 (3) |

| C3—C2—C7—O1 | -5.1 (4) |

| C2—C7—O1—C15 | 179.3 (3) |

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | D-H | H···A | D···A | D—H···A |

| C12—H12A···O2ⁱ | 0.93 | 2.58 | 3.498 (5) | 169 |

| C15—H15A···O1ⁱⁱ | 0.97 | 2.59 | 3.472 (4) | 151 |

| C15—H15B···O2ⁱⁱⁱ | 0.97 | 2.50 | 3.424 (4) | 159 |

| Symmetry codes: (i) x, y, z-1; (ii) -x+1, y+1/2, -z+1/2; (iii) x, -y+1/2, z-1/2 |

Crystal Packing Analysis

Formation of Inversion Dimers and Chains

A recurrent motif in the crystal structures of phenacyl benzoate derivatives is the formation of inversion dimers. researchgate.net In the case of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, molecules form five distinct sets of inversion dimers. researchgate.netresearchgate.net These dimers are stabilized by C—H⋯O and C—H⋯Br interactions, leading to the formation of chains. researchgate.net Additionally, π–π stacking interactions between inversion-related aryl rings also contribute to the formation of molecular chains. researchgate.net

Layer Formation in Crystal Structures

The intermolecular interactions, including hydrogen bonds and π–π stacking, lead to the organization of molecules into layers. researchgate.netresearchgate.net For instance, in 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, these interactions generate infinite layers of molecules parallel to the (011) crystal plane. researchgate.net The stacking of these layers along the a-axis direction completes the three-dimensional crystal structure. researchgate.net

Structural Occupancy and Crystal Packing Similarities

The structural occupancy, a measure of how efficiently molecules pack in the crystal lattice, has been studied for a range of phenacyl benzoate derivatives. mdpi.com Typically, the structural occupancy for these compounds falls between 63% and 69%. mdpi.com The introduction of bulky substituents, such as an adamantane (B196018) moiety, can influence this packing efficiency. mdpi.com Comparisons of crystal packing across different derivatives reveal similarities and differences, with some compounds exhibiting isostructural relationships, meaning they have the same space group and similar lattice constants. mdpi.comresearchgate.net

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the electronic environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C), within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR spectroscopy of Phenacyl 3-bromobenzoate reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic protons of the 3-bromobenzoate and the phenacyl groups typically resonate in the downfield region, generally between 7.2 and 8.5 ppm, due to the deshielding effects of the aromatic rings and the carbonyl group. The methylene (B1212753) protons (-CH₂-) of the phenacyl group are also deshielded by the adjacent carbonyl and ester functionalities, appearing as a characteristic singlet.

Specific chemical shift values can vary slightly depending on the solvent used. For a related compound, benzyl (B1604629) 3-bromobenzoate, the aromatic protons appear at δ 8.16 (t, J = 1.7 Hz, 1H), 7.96-7.93 (m, 1H), 7.59 (ddd, J = 8.0, 2.0, 1.1 Hz, 1H), and 7.21 (t, J = 7.9 Hz, 1H) for the brominated ring, and at δ 7.42-7.39 (m, 2H) and 7.34 (ddd, J = 11.9, 8.5, 4.2 Hz, 3H) for the benzyl ring. The methylene protons appear as a singlet at 5.32 ppm. rsc.org While not identical, these values provide a strong reference for the expected regions in the spectrum of this compound.

Table 1: Representative ¹H NMR Chemical Shift Data This table presents expected chemical shift ranges for the protons in this compound based on analogous structures and general principles.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (3-bromobenzoate) | 7.20 - 8.20 | m |

| Aromatic (phenacyl) | 7.40 - 8.00 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms within this compound. The carbon atoms of the carbonyl groups (ester and ketone) are the most deshielded, typically appearing in the range of 164-195 ppm. Aromatic carbons resonate between approximately 121 and 142 ppm. The carbon atom bonded to the bromine (C-Br) shows a characteristic shift, and the methylene carbon of the phenacyl group is found in the region of 60-70 ppm.

For the related benzyl 3-bromobenzoate, the ester carbonyl carbon resonates at δ 164.72 ppm. rsc.org The aromatic carbons of the 3-bromobenzoyl group are observed at δ 135.70, 135.47, 132.39, 131.83, 128.05, and 122.26 ppm, while the carbons of the benzyl group appear at δ 128.43, 128.19, and 128.09 ppm. rsc.org The methylene carbon is found at 66.86 ppm. rsc.org These assignments are consistent with the expected electronic effects of the substituents.

Table 2: Representative ¹³C NMR Chemical Shift Data This table presents expected chemical shift ranges for the carbons in this compound based on analogous structures and general principles.

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Ketone Carbonyl (C=O) | ~190 - 195 |

| Ester Carbonyl (C=O) | ~164 - 166 |

| Aromatic (C-Br) | ~122 |

| Aromatic (unsubstituted & substituted) | 128 - 142 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed. longdom.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. longdom.org It would show correlations between adjacent aromatic protons on both the phenacyl and 3-bromobenzoate rings, helping to delineate the spin systems of each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduemerypharma.com This is crucial for assigning the carbon signal for each protonated carbon. For instance, it would definitively link the methylene proton signal to its corresponding carbon signal. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edulibretexts.org It is invaluable for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For example, HMBC would show correlations from the methylene protons to the ester carbonyl carbon and to carbons within the phenacyl aromatic ring, confirming the ester linkage. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects correlations between protons that are close in space, regardless of whether they are bonded. dokumen.pub This can provide information about the molecule's three-dimensional conformation in solution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. bruker.com

Fourier Transform Infrared (FT-IR) Spectral Interpretations

The FT-IR spectrum of this compound is dominated by strong absorption bands characteristic of its key functional groups. spectroscopyonline.com The most prominent features are the carbonyl stretching vibrations. The presence of two distinct carbonyl groups, a ketone and an ester, results in strong absorptions in the region of 1680-1750 cm⁻¹. The exact positions of these bands can provide clues about the electronic environment of the carbonyls. Aromatic C-H and C=C stretching vibrations are also clearly visible in the spectrum.

Identification of Characteristic Functional Group Vibrations

Analysis of the FT-IR spectrum allows for the precise identification of the compound's functional groups.

C=O Stretching (Ester) : A strong absorption band is expected around 1720-1730 cm⁻¹, which is characteristic of an aryl ester.

C=O Stretching (Ketone) : Another strong band, corresponding to the α,β-unsaturated ketone of the phenacyl group, is expected around 1690-1700 cm⁻¹.

C-O Stretching : The ester C-O stretches typically appear as strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric) regions.

Aromatic C=C Stretching : Multiple medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretching : These vibrations appear as a group of bands above 3000 cm⁻¹.

C-Br Stretching : The carbon-bromine bond vibration is expected to show a weak to medium absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester Carbonyl | C=O Stretch | 1720 - 1730 | Strong |

| Ketone Carbonyl | C=O Stretch | 1690 - 1700 | Strong |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Ester | C-O Stretch | 1250 - 1300 | Strong |

| Aromatic | C-H Stretch | > 3000 | Medium-Weak |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzyl 3-bromobenzoate |

| Phenacyl bromide |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic structure of molecules. sci-hub.se The absorption of ultraviolet or visible light by a molecule induces the promotion of electrons from lower to higher energy orbitals, a process known as electronic excitation. msu.edu The wavelengths at which these absorptions occur and their intensities are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. msu.edu

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to various electronic transitions within its aromatic rings and carbonyl groups. The primary types of electronic transitions observed in organic molecules are π → π* and n → π. msu.edursc.org The π → π transitions, which are typically high in intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. rsc.org The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the carbonyl groups, to a π* antibonding orbital. msu.edu

| Electronic Transition Type | Description | Expected Spectral Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. rsc.org | Typically strong absorptions in the UV region. |

| n → π | Promotion of an electron from a non-bonding orbital to a π antibonding orbital. msu.edu | Generally weaker absorptions at longer wavelengths than π → π* transitions. msu.edu |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental formula of a molecule. beilstein-journals.orgscispace.com This method provides a highly accurate mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for the unambiguous identification of the compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of medium-sized organic molecules like phenacyl 3-bromobenzoate. Calculations are typically performed using specific functionals, such as B3LYP or PBE, combined with a basis set like 6-311++G(d,p) to model the electron distribution and predict molecular properties. nih.govdergipark.org.tr The following sections detail the application of DFT to elucidate various aspects of the molecule's behavior.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For phenacyl benzoate (B1203000) derivatives, DFT calculations have been used to predict bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Illustrative Geometric Parameters for a Phenacyl Benzoate Analog (Data based on a representative phenacyl benzoate derivative from literature)

| Parameter | Bond/Angle | Calculated Value (DFT) |

| Bond Length | C=O (keto) | ~1.21 Å |

| C=O (ester) | ~1.20 Å | |

| C-O (ester) | ~1.35 Å | |

| O-CH2 | ~1.45 Å | |

| Dihedral Angle | O=C-C=O | Varies (e.g., ~-150°) |

| C-O-C-C | Varies (e.g., ~80°) |

This table is for illustrative purposes and shows typical values for this class of compounds.

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to simulate the infrared (IR) and Raman spectra. This analysis calculates the harmonic vibrational frequencies corresponding to the fundamental modes of molecular motion. nih.gov

Theoretical vibrational spectra for phenacyl benzoate analogs have been calculated using DFT methods and show good agreement with experimental FT-IR and FT-Raman spectra after applying a scaling factor to the computed frequencies. acs.org These calculations allow for the assignment of specific vibrational modes, such as the characteristic stretching frequencies of the carbonyl (C=O) groups (both keto and ester), C-O stretching, and aromatic C-H stretching, providing a detailed understanding of the molecule's vibrational properties. acs.orgacs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. nih.govdergipark.org.tr

In phenacyl benzoate derivatives, the HOMO is typically localized on the more electron-rich aromatic ring, while the LUMO is often distributed over the carbonyl groups and the other aromatic system. acs.orgacs.org A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov This analysis is crucial for predicting charge transfer interactions within the molecule, which are important for its potential applications in materials science. dergipark.org.tr

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors (Data based on calculations for a related phenacyl benzoate derivative)

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -2.0 eV |

| HOMO-LUMO Energy Gap | ΔE | ~ 4.5 eV |

| Electronegativity | χ | ~ 4.25 |

| Chemical Hardness | η | ~ 2.25 |

| Chemical Softness | S | ~ 0.22 |

| Electrophilicity Index | ω | ~ 4.00 |

This table provides illustrative values to demonstrate the typical output of such an analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair "Lewis-like" structures and the delocalization of electron density. nih.govdergipark.org.tr This method quantifies hyperconjugative interactions, which are stabilizing effects arising from the interaction of filled (donor) orbitals with empty (acceptor) orbitals. acs.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.tr The MEP surface is colored according to the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

The first-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. DFT calculations are a reliable method for predicting the NLO properties of organic compounds. acs.org

The calculation involves determining the components of the hyperpolarizability tensor. The magnitude of the total first-order hyperpolarizability is often compared to that of a standard NLO material like urea. For phenacyl benzoate derivatives, the presence of donor and acceptor groups connected by a π-conjugated system can lead to significant NLO properties. acs.org The intramolecular charge transfer, identified through HOMO-LUMO and NBO analyses, is a key factor contributing to a high β value. acs.org The specific substitution pattern on the aromatic rings of this compound would influence its NLO response.

Molecular Electrostatic Potential (MEP) Mapping

Conformational Space Exploration and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, that arise from rotations around its single bonds. mdpi.com For a flexible molecule like this compound, exploring its conformational space is crucial to identify the most stable, low-energy structures that it is likely to adopt. This exploration is typically followed by energy minimization, a computational process that adjusts the geometry of the molecule to find its most stable state.

While specific conformational analysis studies for this compound are not extensively detailed in the surveyed literature, significant insights can be drawn from crystallographic and computational studies of closely related phenacyl benzoate derivatives. The conformation of these molecules can be primarily described by the torsion angles around the central ester linkage.

Studies on various phenacyl benzoate derivatives reveal that their conformation is often described as either synclinal or antiperiplanar. iucr.orgmdpi.com In a study of adamantyl-based 2-oxoethyl benzoates, all compounds were found to adopt a synclinal conformation, with torsion angles between the two carbonyl groups (defined by C(O)-C-O-C) ranging from 69.7° to 86.12°. mdpi.comnih.gov This range is comparable to other phenacyl benzoate derivatives that also adopt this conformation (71°–91°). mdpi.com

In contrast, the crystal structure of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate (B514982) showed a nearly planar arrangement where the two carbonyl groups adopted a –antiperiplanar conformation, with a torsion angle of -164.95°. iucr.org The structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, a very close analog to the title compound, revealed that the aryl ketone and aryl ester planes are almost orthogonal to each other, with an angle of 88.60(3)°. researchgate.net This orthogonality suggests a twisted, non-planar conformation is likely dominant for this compound as well.

The planarity of the terminal phenyl rings and their orientation relative to the central ester bridge are also key conformational features. For instance, in 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, the carboxylate unit's plane subtends an angle of 15.5(2)° to the plane of the bromobenzene (B47551) ring. researchgate.net Substituents on the phenyl rings can influence these torsion angles through steric hindrance or electronic interactions. usm.my

The table below summarizes conformational data from related phenacyl ester structures, which provides a strong basis for predicting the likely conformational properties of this compound.

Table 1: Conformational Data of Related Phenacyl Ester Derivatives

| Compound | Key Torsion Angle (τ) | Conformation | Reference |

|---|---|---|---|

| Adamantyl-based 2-oxoethyl benzoates | C(O)-C-O-C: 69.7° to 86.12° | Synclinal | mdpi.comnih.gov |

| 2-(Benzofuran-2-yl)-2-oxoethyl benzoates | C(O)-C-O-C: ~71° | Syn-clinal | usm.my |

| 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate | C(O)-C-O-C: -164.95° | –Antiperiplanar | iucr.org |

This table presents data from crystallographic studies on compounds structurally related to this compound to infer its potential conformational characteristics.

Thermodynamic Property Calculations

Computational methods, particularly those based on Density Functional Theory (DFT), are frequently used to calculate the thermodynamic properties of molecules. bas.bg These calculations typically begin with geometry optimization to find the lowest energy structure, followed by frequency analysis. From the vibrational frequencies, key thermodynamic quantities such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined.

A study on the synthesis of phenacyl benzoates employed the B3LYP method with various basis sets (e.g., 6-311+G(2d,p)) to perform geometry optimizations and frequency analyses. bas.bg Such calculations allow for the determination of zero-point vibrational energy (ZPVE), thermal corrections to energy, and ultimately the standard thermodynamic functions. While the study established the methodology, it did not report the specific calculated thermodynamic values for the phenacyl esters. bas.bg

Another study noted that in a series of related compounds, the activation enthalpy (ΔH) and activation entropy (ΔS) can vary significantly from one compound to another, often showing a linear correlation characteristic of the solvent used. dss.go.th

Although the specific thermodynamic parameters for this compound are not available in the reviewed literature, the established computational protocols confirm that these properties are accessible through standard DFT calculations. The data would be valuable for predicting the compound's stability, reactivity, and equilibrium position in chemical reactions.

Table 2: Methodology for Thermodynamic Property Calculation

| Computational Step | Method | Purpose | Reference |

|---|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP/6-311+G(2d,p)) | Find the lowest energy molecular structure. | bas.bg |

| Frequency Analysis | DFT (e.g., B3LYP/6-311+G(2d,p)) | Calculate vibrational frequencies to confirm a true minimum and derive thermodynamic data. | bas.bg |

This table outlines the standard computational workflow used to calculate thermodynamic properties for molecules like this compound.

Computational Ligand-Receptor Interaction Studies (e.g., Molecular Docking Methodologies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. The phenacyl ester scaffold is present in numerous compounds evaluated for biological activity, and docking studies have been crucial in understanding their interactions with various protein targets. researchgate.netplos.orgnih.gov

For example, a series of phenacyl esters of N-phthaloyl amino acids were synthesized and evaluated as potential inhibitors of pancreatic lipase (B570770). researchgate.net Molecular docking studies were performed using the crystal structure of human pancreatic lipase (PDB ID: 1LPB) to understand the binding modes of the most active compounds. researchgate.net

In another study, phenacyl triazole hydrazones were assessed as anticonvulsant agents, with molecular docking used to postulate their interactions with targets like the GABA-A receptor. researchgate.net Similarly, tryptamine (B22526) derivatives featuring a phenacyl moiety were docked against several targets relevant to Alzheimer's disease, including acetylcholinesterase (AChE, PDB ID: 4EY7) and cyclooxygenase-2 (COX-2, PDB ID: 4COX). mdpi.com The results revealed key interactions, such as hydrogen bonds between the ligand's carbonyl group and amino acid residues like Tyr124 in the AChE active site. mdpi.com

These studies demonstrate a common methodology: the ligand (the phenacyl derivative) is prepared and docked into the defined binding site of a target protein. A scoring function is then used to rank the different binding poses, with lower scores typically indicating more favorable interactions. plos.org While no specific docking studies for this compound were found, the extensive research on related compounds shows the utility of this approach for probing potential biological activities.

Table 3: Examples of Molecular Docking Studies on Phenacyl Derivatives

| Phenacyl Derivative Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Findings | Reference |

|---|---|---|---|---|

| Phenacyl esters of N-phthaloyl amino acids | Pancreatic Lipase (1LPB) | Not specified | Compounds fit within the hydrophobic cavity of the enzyme. | researchgate.net |

| Indenyl-thiazole derivatives | Colon Cancer protein (2A4L) | -7.279 | Strong fit within the active site of the receptor. | plos.org |

| Tryptamine-phenacyl derivatives | Acetylcholinesterase (4EY7) | -10.4 | Dual-site binding; H-bond between linker carbonyl and Tyr124. | mdpi.com |

This table summarizes findings from molecular docking studies on various classes of phenacyl derivatives, illustrating the application of this computational method to understand ligand-receptor interactions.

Chemical Reactivity and Transformation Studies

Photochemical Reactivity of Phenacyl 3-bromobenzoate

The phenacyl group is a well-established photoremovable protecting group, and its derivatives, including this compound, exhibit significant photochemical reactivity. acs.orgacs.org This reactivity is centered around the light-induced cleavage of the ester bond, a process that can be modulated by various factors.

Photolability and Photocleavage Mechanisms

This compound is characterized by its photolability, meaning it is susceptible to chemical alteration upon absorption of light. The core of its photochemical behavior lies in the photocleavage of the ester linkage. This process is initiated by the excitation of the phenacyl chromophore. acs.org

The generally accepted mechanism for the photocleavage of phenacyl esters involves the population of an excited triplet state of the ester. This excited state can then undergo a variety of deactivation pathways, including the desired cleavage reaction. In the presence of a suitable hydrogen donor, the excited ester can abstract a hydrogen atom, leading to the formation of a ketyl radical. This is a key step in a chain reaction process that ultimately results in the cleavage of the ester and the formation of the corresponding carboxylic acid (3-bromobenzoic acid) and acetophenone (B1666503) derivatives. acs.org

Another proposed mechanism involves a photo-Favorskii-type rearrangement, particularly in derivatives with a hydroxyl group at the ortho position of the phenacyl moiety. nih.gov However, for unsubstituted phenacyl esters like this compound, the radical-mediated pathway is considered more prevalent.

Excited State Dynamics and Intermediates (e.g., Ketyl Radical Formation)

Upon photoexcitation, this compound transitions to a singlet excited state (S1), which can then undergo intersystem crossing to a more stable triplet excited state (T1). rsc.org This triplet state is the primary photoactive species.

A crucial intermediate in the photoreactivity of this compound, especially in the presence of hydrogen donors, is the ketyl radical . acs.org This radical is formed when the excited triplet state of the phenacyl ester abstracts a hydrogen atom from a donor molecule, such as an alcohol. The formation of this ketyl radical initiates a radical chain process. This process involves a coupling between ketyl radicals, followed by the elimination of the carboxylic acid from the ester ketyl radical itself. acs.org The generation of these radical intermediates is a cornerstone of the synthetic utility of phenacyl compounds in photoredox catalysis. nih.gov

Quantum Yield Determinations in Photoreactions

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. Determining the quantum yield for the photocleavage of this compound is essential for optimizing its use as a photoremovable protecting group.

Methods for determining photochemical quantum yields often involve the use of chemical actinometers or online UV-Vis spectroscopy to precisely measure the photon flux of the irradiation source. rsc.orgconicet.gov.arrsc.orgbeilstein-journals.orgbeilstein-journals.org For phenacyl esters, studies have shown that the quantum yields of photoreduction can be significant, with values reaching up to 4 in some cases. acs.org However, these yields can be diminished by the formation of light-absorbing transient species and secondary photochemical reactions. acs.org

The quantum yield is not a fixed value and is highly dependent on the reaction conditions, as detailed in the following section.

Influence of Reaction Conditions on Photoreactivity

The photochemical reactivity of this compound is not static and can be significantly influenced by the surrounding chemical environment.

Presence of Hydrogen Donors: The presence of hydrogen donors, such as aliphatic alcohols, is a critical factor. acs.org These molecules facilitate the formation of ketyl radicals, which drives a chain reaction leading to the cleavage of the ester. acs.org Higher concentrations of hydrogen donors can enhance the efficiency of the photoreduction. acs.org

Presence of Basic Additives: The addition of basic substances, like pyridine (B92270), has been shown to increase the efficiency of the photoreduction of phenacyl esters by as much as a factor of 4. acs.org The exact mechanism of this enhancement may involve the stabilization of intermediates or the promotion of the elimination step.

The interplay of these conditions allows for the fine-tuning of the photoreactivity of this compound for specific applications.

Chemical Transformations via Ester Cleavage

The primary chemical transformation of this compound, driven by its photochemical reactivity, is the cleavage of the ester bond. This cleavage leads to the formation of distinct and predictable products.

Formation of Carboxylic Acids and Acetophenone Derivatives

The principal products resulting from the photocleavage of this compound are 3-bromobenzoic acid and acetophenone. acs.org The reaction effectively liberates the carboxylic acid from its protected form. This transformation is the basis for the use of the phenacyl group as a photoremovable protecting group in organic synthesis. acs.org

The general reaction can be summarized as follows:

This compound + hν (light) → 3-bromobenzoic acid + Acetophenone

This reaction can be carried out under mild conditions, often at room temperature, highlighting the utility of photochemistry in organic synthesis. nih.gov

Radical Chain Processes in Phenacyl Ester Photoreduction

The photoreduction of phenacyl esters, including this compound, can proceed through a radical chain mechanism, particularly in the presence of hydrogen donors like aliphatic alcohols. nih.govacs.org This process is initiated by the excitation of the phenacyl ester, which then abstracts a hydrogen atom from the alcohol, leading to the formation of ketyl radical intermediates. acs.orgscienceopen.com

Research has shown that the nature of the chromophore plays a significant role in the partitioning between different reaction pathways. nih.govacs.org For instance, studies on related phenacyl and pyridacyl esters of benzoic acid have revealed that the position of a nitrogen atom in the pyridacyl moiety can remarkably influence the reaction course. nih.govacs.org

The efficiency of the photoreduction, measured by quantum yields, can be influenced by several factors. The formation of light-absorbing transient species as byproducts of secondary photochemical reactions can diminish the observed quantum yields. nih.govacs.org Conversely, the addition of basic additives, such as pyridine, has been shown to increase the efficiency of the photoreduction significantly. nih.govacs.org

Experimental evidence supporting the radical nature of this reduction mechanism includes the observation of a large kinetic chain length in analogous reactions initiated by thermally generated free radicals. nih.govacs.org Furthermore, cyclic voltammetry measurements have been used to exclude the possibility of an electron transfer from the ketyl radicals to the ester as the driving force of the reaction. nih.govacs.org

The general mechanism can be summarized as follows:

Initiation: The phenacyl ester is photoexcited and abstracts a hydrogen atom from a hydrogen donor (e.g., an alcohol), forming a ketyl radical.

Propagation: The ketyl radical can undergo fragmentation, eliminating the carboxylate and forming a new radical. This new radical can then react with another molecule of the phenacyl ester, continuing the chain.

Table 1: Key Findings in the Study of Radical Chain Processes in Phenacyl Ester Photoreduction

| Finding | Observation | Implication |

|---|---|---|

| Reaction Mechanism | Involves a radical chain process initiated by hydrogen abstraction from an alcohol by the excited ester. nih.govacs.orgscienceopen.com | Confirms the radical nature of the photoreduction pathway. |

| Key Intermediates | Ketyl radicals are formed, which can then eliminate benzoic acid. nih.govacs.org | Highlights the role of ketyl radicals in the cleavage of the ester bond. |

| Quantum Yields | Can exceed 1, indicating a chain reaction. nih.govacs.org However, they can be reduced by the formation of light-absorbing byproducts. nih.govacs.org | Demonstrates the efficiency of the chain process but also points to competing reactions. |

| Effect of Additives | Basic additives like pyridine can significantly enhance the photoreduction efficiency. nih.govacs.org | Suggests that the reaction environment can be optimized to favor the desired photoreduction. |

| Exclusion of Electron Transfer | Cyclic voltammetry data ruled out electron transfer from the ketyl radical to the ester as a primary step. nih.govacs.org | Supports the hydrogen abstraction and radical fragmentation mechanism. |

Advanced Applications in Organic Synthesis

Phenacyl 3-bromobenzoate as a Photosensitive Protecting Group for Carboxylic Acids

One of the notable applications of phenacyl esters, including this compound, is their use as photoremovable protecting groups for carboxylic acids. wikipedia.orgiucr.org A protecting group is a chemical moiety that is temporarily introduced into a multifunctional molecule to block a specific reactive site, allowing a chemical reaction to occur selectively at another position. The key advantage of a photosensitive or photolabile protecting group (PPG) is its ability to be removed under mild conditions using light, which offers high spatial and temporal control over the deprotection process. wikipedia.orggoogle.com

The phenacyl group serves as the chromophore that absorbs light, initiating a chemical transformation that leads to the cleavage of the ester bond and the release of the free carboxylic acid. nih.govacs.org This process is valuable in the synthesis of sensitive biomolecules and in dynamic studies of biological processes where the controlled release of a bioactive carboxylic acid is required. google.comnih.gov The mechanism of photodeprotection for phenacyl esters often involves the excited carbonyl group abstracting a hydrogen atom, leading to the formation of byproducts like acetophenone (B1666503). nih.gov The presence of substituents on the phenacyl ring can influence the photochemical properties, such as the wavelength of maximum absorption and the quantum yield of the photolysis. wikipedia.org

Key Features of Phenacyl Esters as Photosensitive Protecting Groups:

| Feature | Description |

| Cleavage Condition | Irradiation with light, often in the UV or near-UV region. wikipedia.orgnih.gov |

| Control | Offers high spatial and temporal control over deprotection. wikipedia.org |

| Byproducts | Typically yields the free carboxylic acid and a ketone byproduct (e.g., acetophenone). nih.gov |

| Applications | Synthesis of sensitive molecules, controlled release of bioactive compounds. iucr.orggoogle.com |

Utility in Heterocyclic Compound Synthesis

This compound and its analogs are valuable building blocks in the synthesis of a wide array of heterocyclic compounds due to the presence of two key reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom. sci-hub.ruresearchgate.net This dual reactivity allows for versatile participation in various cyclization and multicomponent reactions.

Building Block for Oxazoles and Imidazoles

Phenacyl esters are well-established precursors for the synthesis of oxazole (B20620) and imidazole (B134444) rings. iucr.orgresearchgate.net The synthesis of oxazoles, five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, can be achieved through the reaction of phenacyl esters with suitable nitrogen-containing reagents. The general strategy often involves the reaction of the α-haloketone functionality inherent in phenacyl bromide derivatives. Although the direct use of this compound in this context is specific, the underlying reactivity of the phenacyl group is the key. The synthesis of 2-aminooxazoles, for instance, has been explored using α-bromoacetophenones and urea, highlighting the versatility of the phenacyl scaffold. acs.org

Similarly, imidazoles, which are five-membered rings with two nitrogen atoms, can be synthesized using phenacyl derivatives. a2bchem.com The reaction of phenacyl bromides with amidines is a common route to substituted imidazoles. The versatility of the phenacyl starting material allows for the introduction of various substituents onto the resulting imidazole ring, which is a common motif in many pharmaceuticals. beilstein-journals.orgrsc.org

Synthesis of Benzoxazepines

Phenacyl esters have also been utilized in the synthesis of benzoxazepines, which are seven-membered heterocyclic compounds containing a benzene (B151609) ring fused to an oxazepine ring. iucr.orgresearchgate.net For instance, the treatment of phenacyl anthranilates can lead to the formation of benzoxazepine structures through intramolecular cyclization reactions. nih.gov These reactions can proceed through various intermediates, such as hemiaminals and iminiums, ultimately yielding the benzoxazepine core. nih.gov The synthesis of these complex heterocyclic systems is of interest due to their potential biological activities. ijfans.org

Role in the Synthesis of Thiazolyl Hydrazones and Thiophenes

The phenacyl moiety is a crucial component in the synthesis of thiazolyl hydrazones, a class of compounds with significant biological interest. nih.gov The synthesis typically involves the reaction of a thiosemicarbazone with a phenacyl bromide derivative. researchgate.netnih.gov This reaction, known as the Hantzsch thiazole (B1198619) synthesis, leads to the formation of the thiazole ring. The resulting thiazolyl hydrazone scaffold is a common feature in compounds evaluated for various medicinal applications. nih.govnih.gov

Furthermore, phenacyl derivatives can be employed in the synthesis of thiophenes, which are five-membered aromatic rings containing a sulfur atom. One common method is the Gewald reaction, which involves the condensation of a ketone (or a precursor like a phenacyl derivative), an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. uobaghdad.edu.iq This multicomponent reaction provides a straightforward route to highly substituted thiophenes. uobaghdad.edu.iq

General Applications as Versatile Organic Intermediates

Beyond specific heterocyclic syntheses, this compound and related phenacyl compounds are regarded as highly versatile organic intermediates. sci-hub.runih.gov The presence of the ester and the α-bromoketone functionalities allows for a wide range of chemical transformations. The bromine atom can be readily displaced by various nucleophiles in substitution reactions, while the carbonyl group can undergo reactions such as reduction, condensation, and addition. researchgate.net

This versatility makes phenacyl derivatives key starting materials for the construction of diverse molecular scaffolds, including those found in pharmaceuticals and other industrially important chemicals. sci-hub.ruresearchgate.net They are frequently used in multicomponent reactions, where multiple reactants combine in a single step to form a complex product, offering an efficient and atom-economical approach to synthesis. sci-hub.runih.gov

Precursor for Advanced Synthetic Reagents and Derivatives

This compound can serve as a precursor for the development of more advanced synthetic reagents and derivatives. The reactive sites within the molecule can be modified to create new reagents with tailored properties. For example, the bromo-substituent can be used to introduce other functional groups through nucleophilic substitution, leading to a variety of substituted phenacyl benzoates with different reactivities and applications. libretexts.org

The ester linkage itself can be cleaved to yield 3-bromobenzoic acid and a phenacyl derivative, both of which can be further functionalized. The development of novel synthetic reagents is a continuous effort in organic chemistry to enable the synthesis of increasingly complex and functional molecules. scbt.comresearchgate.net The use of N-bromosuccinimide (NBS) as a bromine precursor in some syntheses highlights the broader context of using bromine-containing reagents to generate valuable intermediates. researchgate.net

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes for Phenacyl 3-bromobenzoate Analogues

The synthesis of phenacyl esters typically involves the reaction of a carboxylic acid with a phenacyl halide. While effective, this classical approach presents opportunities for innovation, particularly in the development of greener, more efficient, and versatile catalytic systems.

Future research should focus on metal-catalyzed coupling reactions that offer high atom economy and functional group tolerance. For instance, ruthenium-catalyzed hydrogen auto-transfer reactions have shown promise in the synthesis of phenacyl benzoate (B1203000) derivatives from alcohols and diethyl 2-(ethoxymethylene)malonate, forming both C-C and C-O bonds in the process. inorgchemres.org A key challenge is the development of robust, reusable heterogeneous catalysts, such as ruthenium hydride supported on graphene oxide, which can overcome the recovery issues associated with homogeneous catalysts. inorgchemres.org

Another promising direction is the expansion of multicomponent reactions (MCRs). Phenacyl bromide and its analogues are versatile intermediates in MCRs for constructing complex heterocyclic scaffolds. nih.govresearchgate.net Designing novel MCRs that incorporate diverse 3-bromobenzoic acid derivatives would provide rapid access to libraries of structurally complex phenacyl ester analogues for screening and application studies.

The development of synthetic routes using visible-light photoredox catalysis also represents a significant frontier. acs.org These methods often proceed under mild, room-temperature conditions and can offer unique reactivity pathways that are inaccessible through traditional thermal methods. aip.orgacs.org Research into light-mediated cross-couplings could lead to novel disconnections for the synthesis of this compound analogues. mpg.de

Table 1: Comparison of Synthetic Strategies for Phenacyl Benzoate Analogues

| Synthetic Strategy | Key Features | Advantages | Challenges & Future Directions |

|---|---|---|---|

| Classical Esterification | Reaction of a carboxylate with a phenacyl halide. | Simple, well-established procedure. | Often requires stoichiometric reagents, can have limited substrate scope. |

| Ruthenium-Catalyzed Hydrogen Transfer inorgchemres.org | C-C and C-O bond formation from alcohols/aldehydes. | High atom economy, good to excellent yields. | Catalyst recovery (homogeneous), development of more active heterogeneous versions. |

| Multicomponent Reactions (MCRs) nih.gov | One-pot synthesis of complex molecules from three or more starting materials. | High efficiency, molecular diversity, operational simplicity. | Discovery of new MCRs, expanding the scope of accessible scaffolds. |

| Visible-Light Photoredox Catalysis acs.orgaip.org | Use of light to drive reactions via single-electron transfer (SET). | Mild conditions, high selectivity, novel reactivity. | Catalyst cost and stability, scaling up reactions, mechanistic elucidation. |

Deeper Exploration of Structure-Reactivity Relationships in Photochemical Processes

Phenacyl esters are valued for their photochemical reactivity, particularly their use as photolabile protecting groups that release carboxylic acids upon UV irradiation. iucr.org However, a detailed, quantitative understanding of how structural modifications influence photochemical efficiency and reaction pathways is an area ripe for investigation.

Future studies should aim to establish clear quantitative structure-activity relationships (QSARs) for the photolysis of this compound analogues. seattleu.edu This involves systematically varying the substituents on both the phenacyl and the benzoate moieties and measuring key photochemical parameters like quantum yield. aip.org The position and electronic nature of the bromine atom on the benzoate ring, for example, likely have a profound impact on the excited-state properties and subsequent cleavage efficiency.

Investigating these processes using transient absorption spectroscopy and other time-resolved techniques will provide invaluable mechanistic insights. aip.org Understanding the lifetimes and reaction pathways of the excited states and radical intermediates generated upon photolysis is crucial. researchgate.net For instance, exploring the competition between desired heterolytic cleavage (releasing the carboxylate) and other pathways, such as homolytic C-Br bond cleavage, is essential for optimizing their function as protecting groups. Research into the triplet reactivity of these compounds with various substrates could also uncover new applications. seattleu.edu

Furthermore, the role of the environment, such as solvent polarity and the presence of quenchers or sensitizers, on the photochemical outcome needs deeper exploration. nih.gov This knowledge is critical for designing systems that perform reliably and efficiently in diverse chemical contexts, from organic synthesis to materials science.

Advanced Computational Modeling for Predicting Molecular Behavior

Computational chemistry offers a powerful toolkit for complementing experimental studies and guiding the rational design of new this compound analogues with tailored properties. Future research will increasingly rely on advanced computational modeling to predict and understand molecular behavior.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict ground and excited-state properties, such as absorption spectra, oxidation and reduction potentials, and bond dissociation energies. seattleu.edu These calculations can help rationalize observed structure-reactivity relationships in photochemical processes and predict the most promising candidates for synthesis. researchgate.net For example, modeling can elucidate how the 3-bromo substituent influences the electronic distribution in the excited state, thereby affecting the efficiency of the desired photochemical cleavage.

Molecular dynamics (MD) simulations can provide insights into the conformational preferences and dynamics of these molecules in different environments. The conformation, particularly the torsion angles around the ester linkage, is known to be a critical factor in the crystal packing and potentially the solid-state reactivity of phenacyl benzoate derivatives. researchgate.net Understanding these dynamics is key to designing molecules with specific solid-state properties or solution-phase behaviors.

A significant challenge is to develop computational models that can accurately predict reaction outcomes and quantum yields in complex photochemical systems. aip.org This requires moving beyond static models to incorporate dynamic effects and the influence of the surrounding environment. The synergy between high-throughput experimentation and computational screening could dramatically accelerate the discovery of new functional molecules.

Expanding the Scope of Synthetic Applications in Complex Molecular Architectures

While the use of phenacyl esters as protecting groups is well-established, their potential as versatile building blocks for the synthesis of complex molecular architectures is an expanding field of research. ekb.eg The combination of a reactive ketone, an ester linkage, and a functionalized aromatic ring in this compound makes it a valuable precursor for a variety of transformations.

Future efforts should focus on leveraging the unique reactivity of this scaffold in cascade reactions to rapidly build molecular complexity. ekb.eg The phenacyl moiety is a precursor to the phenacyl radical, which can participate in visible-light-mediated additions to alkenes or in cyclization reactions to form complex heterocyclic systems like indole-fused benzodiazepines. researchgate.net The 3-bromobenzoate unit serves as a handle for further functionalization via transition metal-catalyzed cross-coupling reactions, allowing for the late-stage introduction of molecular diversity.

There is significant potential for using these compounds in the synthesis of natural products and their analogues. mdpi.comthieme-connect.com For example, phenacyl bromides have been utilized in the synthesis of spirooxindoles, a scaffold present in many biologically active compounds. mdpi.com By designing and synthesizing novel this compound analogues, chemists can develop new strategies for accessing challenging molecular targets, including those with all-carbon quaternary stereocenters. researchgate.net The development of stereoselective transformations involving this scaffold is a particularly important challenge that would greatly enhance its synthetic utility. researchgate.net

Table 2: Potential Applications in Complex Synthesis

| Target Molecular Class | Synthetic Strategy Involving this compound | Potential Advantage |

|---|---|---|

| Complex Heterocycles nih.govamazonaws.com | Multicomponent reactions; Photochemical cascade cyclizations. | Rapid assembly of core scaffolds from simple precursors. |

| Spirocyclic Compounds mdpi.com | Base- or irradiation-mediated reactions with isatins or related compounds. | Access to rigid 3D structures common in natural products. |

| Polycyclic Aromatic Compounds researchgate.net | Radical-mediated amination/cyclization of cyclopropenes. | One-pot synthesis of highly functionalized aromatic systems. |

| Peptides and Depsipeptides mdpi.com | Use as a photolabile protecting group for carboxylic acids. | Mild and neutral deprotection conditions, orthogonal to other protecting groups. |

| Aza-Rocaglate Analogues nih.gov | Photocycloaddition reactions. | Synthesis of nitrogen-containing analogues of bioactive natural products. |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing phenacyl 3-bromobenzoate, and how do modern techniques (e.g., microwave/ultrasound) improve reaction efficiency?

- Methodology : this compound can be synthesized via esterification between phenacyl bromide and 3-bromobenzoic acid. Conventional methods involve refluxing in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) under heating for 6–12 hours . Microwave-assisted synthesis reduces reaction time to 10–30 minutes by enhancing molecular collisions, while ultrasound irradiation improves mixing and reduces side reactions through cavitation effects. Yields under microwave conditions typically exceed 85% compared to ~70% with conventional heating .

Q. What analytical techniques are recommended for characterizing this compound, and how should data precision be reported?

- Methodology : Use ¹H/¹³C NMR to confirm ester bond formation (e.g., carbonyl resonance at ~170 ppm in ¹³C NMR) and bromine substitution patterns. FT-IR verifies C=O stretching (~1740 cm⁻¹) and C-Br bonds (~600 cm⁻¹). For purity, employ HPLC with a C18 column and UV detection at 254 nm. Report numerical data to three significant figures (e.g., melting point: 123.5°C ± 0.5°C) unless instrument precision justifies fewer digits .

Q. What safety protocols are critical when handling this compound, given its structural analogs?

- Methodology : Wear nitrile gloves (tested for permeation resistance), goggles , and a lab coat to prevent skin/eye contact. Use a fume hood to avoid inhalation of aerosols. Store in a dry, ventilated area away from strong bases/oxidizers (e.g., KMnO₄), as brominated esters may decompose exothermically. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like 3-bromobenzoic acid dimerization?

- Methodology : Monitor reaction progress via thin-layer chromatography (TLC) using hexane:ethyl acetate (4:1) as the mobile phase. To suppress dimerization:

- Use low temperatures (40–50°C) with microwave irradiation to limit thermal degradation .

- Introduce scavengers (e.g., molecular sieves) to absorb water, preventing acid-catalyzed side reactions.

- Optimize stoichiometry (1.1:1 molar ratio of phenacyl bromide to 3-bromobenzoic acid) to ensure complete conversion .

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and stability of this compound?

- Methodology : Perform DFT calculations (B3LYP/6-311G(d,p)) to:

- Map molecular electrostatic potentials (MEPs) to identify electrophilic/nucleophilic sites for reaction planning.

- Calculate Frontier Molecular Orbitals (FMOs) to predict stability; a large HOMO-LUMO gap (>5 eV) suggests low reactivity under ambient conditions.

- Validate experimental NMR shifts using GIAO methods , with deviations <0.3 ppm indicating reliable structural assignments .

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound analogs?

- Methodology :

- Cross-reference NIST Chemistry WebBook data for 3-substituted benzoates to identify systematic errors (e.g., solvent-free vs. solvated measurements) .

- Replicate experiments using standardized drying protocols (e.g., vacuum desiccation for 24 hours) to eliminate moisture effects.

- Perform DSC (Differential Scanning Calorimetry) to distinguish polymorphic forms, which may explain melting point variations .

Q. What strategies are effective in scaling up this compound synthesis without compromising yield?

- Methodology :

- Segmented flow reactors enhance heat/mass transfer in large batches, maintaining >80% yield at 100 g scale .

- Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to simplify purification.

- Implement inline FT-IR monitoring to detect endpoint conversion and automate quenching.

Data Contradiction and Validation

Q. How can researchers validate conflicting reports on the hydrolytic stability of this compound under physiological conditions?

- Methodology :

- Conduct accelerated hydrolysis studies in PBS buffer (pH 7.4) at 37°C, sampling at 24-hour intervals. Analyze degradation via LC-MS to quantify 3-bromobenzoic acid release.

- Compare results with Arrhenius predictions using data from acidic/basic conditions (pH 2–10) to model shelf-life .

Safety and Waste Management

Q. What are the best practices for disposing of this compound-contaminated waste in academic labs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.